molecular formula C26H34N4O2S B2813936 N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide CAS No. 950314-13-3

N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide

Cat. No.: B2813936
CAS No.: 950314-13-3
M. Wt: 466.64
InChI Key: KZGQDYWOCXGEHG-UHFFFAOYSA-N
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Description

The compound N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide features a structurally complex scaffold characterized by:

  • A cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one core, which combines a seven-membered cycloheptane ring fused with thiophene and pyrimidine moieties.
  • A propanamide linker substituted with a 3-[ethyl(3-methylphenyl)amino]propyl group, introducing both lipophilic (aromatic) and hydrogen-bonding (amide) functionalities.

Properties

IUPAC Name

N-[3-(N-ethyl-3-methylanilino)propyl]-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2S/c1-3-30(19-10-7-9-18(2)17-19)16-8-15-27-23(31)14-13-22-28-25(32)24-20-11-5-4-6-12-21(20)33-26(24)29-22/h7,9-10,17H,3-6,8,11-16H2,1-2H3,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGQDYWOCXGEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC(=O)CCC1=NC2=C(C3=C(S2)CCCCC3)C(=O)N1)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a complex organic compound notable for its unique thieno-pyrimidine structure. This compound incorporates multiple functional groups and a bicyclic framework that may contribute to its potential biological activities. While specific biological activity data for this compound is limited, understanding its structural characteristics can provide insights into its pharmacological potential.

Structural Characteristics

The compound features several key structural components:

  • Thieno-Pyrimidine Moiety : This bicyclic structure is often associated with various biological activities.
  • Propanamide Group : This functional group can influence the compound's solubility and interaction with biological targets.
  • Ethyl and 3-Methylphenyl Substituents : These side chains may enhance the compound's lipophilicity and receptor binding affinity.

Potential Biological Activities

Although direct studies on this compound are sparse, compounds with similar structures have demonstrated various pharmacological properties:

  • Anticancer Activity : Compounds containing thieno-pyrimidine structures have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of thienopyrimidine have shown promising results in inhibiting tumor growth in vitro and in vivo .
  • Antimicrobial Properties : Similar compounds have been evaluated for their antibacterial and antifungal activities. The presence of lipophilic substituents often correlates with enhanced antimicrobial efficacy .
  • Cholinesterase Inhibition : Some structurally related compounds have demonstrated significant inhibitory activity against cholinesterase enzymes (e.g., butyrylcholinesterase), which is relevant for neurodegenerative disease treatments .

1. Cytotoxicity Studies

In a study examining a series of thieno-pyrimidine derivatives, several compounds exhibited notable cytotoxicity against human cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest .

2. Antimicrobial Activity

A comparative analysis of thieno-pyrimidine derivatives revealed that compounds with increased lipophilicity showed higher antibacterial activity against Gram-positive and Gram-negative bacteria. For example, a derivative with an ethyl side chain displayed improved potency against Staphylococcus aureus compared to its less lipophilic analogs .

3. Enzyme Inhibition

Research on related compounds indicated that thieno-pyrimidines could selectively inhibit butyrylcholinesterase (BChE), which is crucial for developing treatments for Alzheimer's disease. One study reported an IC50 value of 46.42 μM for a related compound . This suggests that N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-(4-oxo...) may exhibit similar enzyme inhibition properties.

Comparative Analysis Table

Compound NameStructure FeaturesBiological ActivityReferences
Thienopyrimidine Derivative AThieno-pyrimidine core with alkyl side chainsAnticancer (IC50 values in low μM range)
Thienopyrimidine Derivative BSimilar to A but with halogen substitutionsAntimicrobial (effective against Gram-positive bacteria)
Ethyl-substituted ThienopyrimidineEthyl group enhances lipophilicityCholinesterase inhibition (IC50 = 46.42 μM)

Comparison with Similar Compounds

Core Heterocyclic Modifications

Compound Name Core Structure Key Substituents Molecular Weight Bioactivity Insights (Inferred)
Target Compound Cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one 3-[ethyl(3-methylphenyl)amino]propyl, propanamide ~550 g/mol Likely modulates kinase or protease activity due to fused heterocycle
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one 4-chlorophenyl, sulfanyl-acetamide, isopropylphenyl ~530 g/mol Enhanced electrophilicity from chlorophenyl may improve target binding
Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one Ethyl ester, chlorophenyl, thioacetamido ~520 g/mol Ester group may improve bioavailability but reduce metabolic stability

Structural Insights :

  • Ring Size: The target’s cyclohepta core (7-membered) vs.
  • Substituent Effects: The ethyl(3-methylphenyl)amino group in the target introduces steric bulk and lipophilicity compared to chlorophenyl or ester groups in analogs, influencing solubility and membrane permeability .

Functional Group Variations

Compound Name Functional Groups Pharmacokinetic Implications (Inferred)
Target Compound Amide, tertiary amine, aromatic ether Moderate solubility; potential for CYP-mediated metabolism
3-(4-hydroxyphenyl)-N-((4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-d]pyrimidin-2-yl)methyl)-N-(thiophen-2-ylmethyl)propanamide Hydroxyphenyl, pyrano-pyrimidine Improved solubility due to hydroxyl group; thiophene may enhance π-π stacking

Key Findings :

  • Amide vs. Ester : The target’s amide linker likely enhances metabolic stability compared to ester-containing analogs (e.g., ), which are prone to hydrolysis .
  • Aromatic vs. Heteroaromatic : The 3-methylphenyl group in the target may confer greater lipophilicity than thiophene () or chlorophenyl () groups, affecting blood-brain barrier penetration .

Research Findings from Analytical Comparisons

NMR and LC-MS/MS Profiling

  • NMR Analysis : Substituents in regions analogous to "Region A" (positions 39–44) and "Region B" (positions 29–36) () in the target compound show distinct chemical shifts compared to cyclopenta-core analogs, indicating altered electronic environments due to the larger cyclohepta ring .
  • Molecular Networking: The target’s MS/MS fragmentation pattern would cluster with thienopyrimidine analogs (cosine score >0.7) but diverge due to unique substituents (e.g., ethyl(3-methylphenyl)amino) .

Bioactivity Clustering

  • Compounds with similar thienopyrimidine cores and amide linkers (e.g., target and ) cluster together in bioactivity profiles, suggesting shared targets like kinases or proteases .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[2,3-d]pyrimidin-4-one core. Key steps include:

  • Alkylation/Acylation : Introduction of the ethyl(3-methylphenyl)amino and propanamide substituents via nucleophilic substitution or coupling reactions.
  • Cyclization : Formation of the cycloheptathieno-pyrimidine system under controlled temperature (60–120°C) and solvent conditions (e.g., DMF or THF) .
  • Purification : Column chromatography or recrystallization to isolate the final product.
    Optimization requires adjusting reaction time, solvent polarity, and catalyst selection (e.g., palladium for cross-coupling) to maximize yield (>70%) and purity (>95%) .

Basic: How is the compound’s structural integrity and purity validated post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and detects impurities (e.g., residual solvents or unreacted intermediates). For example, the ethyl(3-methylphenyl)amino group shows characteristic aromatic protons at δ 6.8–7.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
  • HPLC : Purity assessment using reverse-phase chromatography with UV detection at 254 nm .

Basic: What strategies assess the compound’s stability under varying pH and temperature conditions?

  • pH Stability : Incubate the compound in buffered solutions (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the amide bond under acidic conditions) .
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures (>200°C indicates high thermal stability) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

  • Derivative Synthesis : Modify substituents (e.g., replace ethyl with propyl or vary the cyclohepta ring size) to assess impact on target binding .
  • In Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or GPCRs. Validate with in vitro assays (e.g., IC50 measurements) .
  • Data Correlation : Compare bioactivity data (e.g., IC50, Ki) with electronic (Hammett constants) or steric (Taft parameters) descriptors of substituents .

Advanced: How should researchers address contradictions in reported reaction yields or purity data?

  • Reproducibility Checks : Replicate reactions using identical reagents and conditions. If discrepancies persist, investigate batch-to-batch variability in starting materials (e.g., impurity profiles of commercial reagents) .
  • Advanced Analytics : Use 2D NMR (e.g., HSQC, COSY) to confirm structural assignments and identify undetected stereoisomers or polymorphs .
  • Statistical Analysis : Apply Design of Experiments (DoE) to isolate critical variables (e.g., solvent polarity, catalyst loading) affecting yield .

Advanced: What computational methods enhance reaction optimization for derivatives of this compound?

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and predict feasible pathways for cyclization or substitution .
  • Machine Learning (ML) : Train ML models on reaction databases (e.g., Reaxys) to recommend optimal conditions (e.g., solvent, temperature) for new derivatives .
  • Feedback Loops : Integrate computational predictions with robotic high-throughput screening to iteratively refine synthetic protocols .

Advanced: What methodologies elucidate the compound’s interaction mechanisms with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) to purified proteins (e.g., kinases) .
  • X-ray Crystallography : Resolve co-crystal structures to identify key binding residues (e.g., hydrogen bonds with the pyrimidin-4-one core) .
  • Metabolomics : Track cellular metabolite changes post-treatment using LC-MS to infer pathway modulation .

Advanced: How do substituents on the cyclohepta[4,5]thieno ring influence pharmacological activity?

  • Electron-Withdrawing Groups (EWGs) : Substituents like -CF3 enhance metabolic stability but may reduce solubility. Compare logP values (e.g., ClogP calculated via ChemDraw) .
  • Ring Size Variation : Replace the cyclohepta ring with cyclohexa or cycloocta analogs to study conformational effects on target binding .
  • Biological Assays : Test analogs in cell-based models (e.g., cancer cell proliferation assays) to correlate structural changes with potency .

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